1-(3-chloro-4-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN6O/c1-9-10(2)24-25(11(9)3)16-20-7-13(8-21-16)23-17(26)22-12-4-5-15(19)14(18)6-12/h4-8H,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLBWGWXMUKLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a complex organic compound with significant potential in medicinal chemistry, particularly as an inhibitor of protein kinases involved in cancer signaling pathways. Its unique structural features, including the presence of halogen substituents and a urea moiety linked to a pyrimidine and pyrazole ring system, contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C17H16ClFN6O, with a molecular weight of 374.8 g/mol. The presence of the chloro and fluoro groups enhances its solubility and biological interactions.
Research indicates that this compound can effectively bind to target proteins involved in various cell signaling pathways. The inhibition of protein kinases is a critical mechanism through which it may exert its anticancer effects.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Properties : Similar compounds have demonstrated significant inhibitory effects on cancer cell lines. For instance, derivatives of pyrazole have been shown to possess anticancer activity against various cell lines such as A549 and MCF-7.
- Kinase Inhibition : The compound acts as a selective inhibitor for certain kinases, which are often dysregulated in cancer. This inhibition can lead to decreased proliferation and increased apoptosis in cancer cells.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the unique pharmacological properties of this compound:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-(4-Chlorophenyl)-3-(2-(pyrazolyl)pyrimidinyl)urea | Chlorophenyl group; pyrazole ring | Kinase inhibitor | Lacks fluorine substitution |
| 2-Pyrazolylpyrimidinones | Pyrazole and pyrimidine rings | Antitubercular activity | Different substitution pattern |
| 4-Fluorophenyl-pyrazolo[1,5-a]pyrimidines | Fluorophenyl group; fused rings | Potential anti-cancer agents | Fused ring system |
Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives in anticancer applications:
- Wei et al. (2022) reported that ethyl derivatives of pyrazole exhibited IC50 values as low as 26 µM against A549 cells.
- Li et al. (2022) synthesized novel pyrazole compounds that demonstrated significant anticancer efficacy with IC50 values around 0.39 ± 0.06 µM for HCT116 cells.
- Sun et al. (2022) explored a series of pyrazole derivatives that showed promising results in inhibiting CDK activity, indicating potential for broader therapeutic applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(3-chloro-4-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea exhibit significant biological activities as inhibitors of protein kinases involved in cancer signaling pathways. These kinases are often dysregulated in tumors, making them attractive targets for therapeutic intervention.
Case Studies
- Inhibition of Specific Kinases : Studies have shown that compounds with similar structures can effectively inhibit kinases such as PI3K and AKT, which are crucial in cancer cell proliferation and survival.
- Preclinical Trials : In vitro studies demonstrate the compound's ability to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
Compounds containing pyrazole and pyrimidine rings have been reported to possess antimicrobial properties. The unique structural features of this compound may also confer similar activities.
Research Findings
- Broad-Spectrum Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential for development into new antimicrobial agents .
Agricultural Applications
The compound's structural properties may also lend themselves to applications in agrochemicals. Its ability to interact with biological systems could be harnessed for developing herbicides or pesticides.
Potential Uses
- Pest Control : Research into similar compounds has shown promise in controlling agricultural pests through targeted action mechanisms .
Data Table
| Application Area | Description | Evidence/Case Studies |
|---|---|---|
| Anticancer Activity | Inhibitor of protein kinases involved in cancer signaling pathways | In vitro studies showing apoptosis induction |
| Antimicrobial Activity | Potential effectiveness against various bacteria | Broad-spectrum activity observed in preliminary studies |
| Agricultural Uses | Possible development into herbicides or pesticides | Similar compounds showing efficacy in pest control |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this urea derivative to maximize yield?
- Methodology : Synthesis typically involves coupling aryl isocyanates with amines under inert solvents (e.g., dichloromethane or toluene) and reflux conditions. Catalytic bases like triethylamine neutralize HCl byproducts. To optimize yields, use Design of Experiments (DoE) to test variables (temperature, stoichiometry, solvent polarity) . For example, highlights amine-isocyanate coupling, while emphasizes statistical experimental design to minimize trial-and-error.
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- Methodology :
- X-ray crystallography resolves 3D conformation (e.g., bond angles, substituent orientation) .
- NMR (¹H/¹³C) identifies aromatic protons (3-chloro-4-fluorophenyl) and pyrimidine/pyrazole ring protons.
- HRMS validates molecular weight and isotopic patterns.
- FT-IR confirms urea C=O (~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Q. How to design a stability study under varying pH and temperature conditions?
- Methodology : Use accelerated stability protocols (ICH guidelines):
- pH stability : Test solubility and degradation in buffers (pH 1–13) at 25–60°C. Monitor via HPLC for degradation products .
- Thermal stability : Store samples at 40–80°C for 4–12 weeks, analyzing purity changes with LC-MS.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reaction pathways?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution.
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model intermediates and transition states, reducing experimental iterations .
- Solvent Effects : Apply COSMO-RS to simulate solvation energies and polarity impacts on synthesis .
Q. What strategies resolve contradictions in reported biological activities of similar urea derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3-chloro vs. 4-fluoro) on target binding using in vitro assays. highlights aromatic substitution impacts on urea derivatives .
- Data Normalization : Account for variability in assay conditions (e.g., cell lines, incubation times) via meta-analysis .
- Molecular Dynamics (MD) : Simulate protein-ligand interactions to explain divergent binding affinities .
Q. How to model binding affinity with target proteins using molecular docking?
- Methodology :
- Docking Software (AutoDock Vina, Glide) : Use X-ray crystallographic data (e.g., PDB IDs) to define binding pockets. and provide structural templates for pyrazole-pyrimidine systems .
- Free Energy Perturbation (FEP) : Quantify binding energy changes from substituent modifications (e.g., 3,4,5-trimethylpyrazole vs. unsubstituted analogs) .
Data Analysis and Experimental Design
Q. How to address discrepancies in NMR or crystallographic data across studies?
- Methodology :
- Dynamic NMR : Assess conformational flexibility (e.g., urea rotation barriers) causing spectral variability.
- Crystallographic Refinement : Re-analyze raw diffraction data (CCDC entries) to resolve ambiguities in substituent orientation .
Q. What statistical approaches improve reproducibility in biological assays?
- Methodology :
- Multivariate Analysis (PLS, PCA) : Identify key variables (e.g., concentration, incubation time) affecting IC₅₀ values .
- Power Analysis : Determine sample sizes to minimize Type I/II errors in dose-response studies .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
